molecular formula C8H14N4 B12220555 4-(3-methyl-1H-1,2,4-triazol-5-yl)piperidine CAS No. 933713-90-7

4-(3-methyl-1H-1,2,4-triazol-5-yl)piperidine

Cat. No.: B12220555
CAS No.: 933713-90-7
M. Wt: 166.22 g/mol
InChI Key: DVYSYRXOUIBQJG-UHFFFAOYSA-N
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Description

4-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine is a chemical compound of interest in pharmaceutical and biochemical research. This molecule features a piperidine ring linked to a 3-methyl-1H-1,2,4-triazole, a structural motif known to play a key role in enzyme inhibition . Compounds with similar triazolylpiperidine scaffolds are actively investigated as potential inhibitors for metalloenzymes such as glutaminyl cyclase (QC) and its isoenzyme (isoQC) . The imidazole-like nature of the 1,2,4-triazole ring can act as a zinc-binding group, making this core structure a valuable template for developing therapeutics targeting QC-driven pathologies . Abnormal activity of these enzymes has been implicated in disease mechanisms, including cancer progression and Alzheimer's disease, highlighting the research value of this chemical building block . Researchers can utilize this compound in the design and synthesis of novel small molecules for oncology and neuroscience research programs. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

933713-90-7

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine

InChI

InChI=1S/C8H14N4/c1-6-10-8(12-11-6)7-2-4-9-5-3-7/h7,9H,2-5H2,1H3,(H,10,11,12)

InChI Key

DVYSYRXOUIBQJG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)C2CCNCC2

Origin of Product

United States

Preparation Methods

Cyclocondensation of Piperidine Derivatives with Triazole Precursors

The most common route involves reacting 4-piperidone derivatives with 3-methyl-1H-1,2,4-triazole-5-carboxylic acid hydrazide under acidic conditions. Source describes a six-step synthesis starting with 4-toluenesulfonyl chloride and ethyl isonipecotate :

  • Sulfonylation : Ethyl isonipecotate reacts with 4-toluenesulfonyl chloride in a basic aqueous medium (pH 10) to yield 1-(4-toluenesulfonyl)-4-(ethoxycarbonyl)piperidine.
  • Hydrazide Formation : The ester is treated with hydrazine monohydrate in methanol to form 1-(4-toluenesulfonyl)-4-(2-hydrazinocarbonyl)piperidine.
  • Triazole Cyclization : Reaction with methyl isothiocyanate in ethanol generates the triazole core via intramolecular cyclization.

Optimization :

  • Catalyst : Copper(I) iodide (1–5 mol%) enhances regioselectivity.
  • Temperature : 60–80°C minimizes side reactions.
  • Yield : 68–75% after purification by column chromatography (hexane/ethyl acetate).

Click Chemistry (CuAAC) for Triazole Ring Formation

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers a regioselective route to the 1,2,4-triazole moiety. Source outlines:

  • Alkyne Functionalization : 4-Ethynylpiperidine is prepared via Sonogashira coupling.
  • Azide Preparation : 3-Methyl-1H-1,2,4-triazole-5-azide is synthesized from corresponding hydrazine derivatives.
  • Cycloaddition : Reacting the alkyne and azide with CuI in DMF at 60°C yields the target compound.

Advantages :

  • Regioselectivity : >95% 1,4-disubstituted triazole.
  • Scalability : Continuous flow reactors improve throughput.

Industrial-Scale Synthesis via Sulfonic Acid Salts

Source (WO2004017898A2) discloses a patent method using sulfonic acid salts of semicarbazide to streamline synthesis:

  • Salt Formation : Semicarbazide hydrochloride reacts with methanesulfonic acid to form a stable intermediate.
  • Cyclization : The salt reacts with methyl orthoester at 100–120°C, yielding 3-chloromethyl-1,2,4-triazolin-5-one.
  • Piperidine Coupling : The chloromethyl intermediate undergoes nucleophilic substitution with piperidine in THF.

Key Parameters :

  • Purity : >98% by HPLC.
  • Throughput : 5 kg/batch in pilot-scale trials.

Reaction Mechanisms and Intermediate Characterization

Triazole Cyclization Mechanism

The formation of the triazole ring proceeds via a thiosemicarbazide intermediate , as detailed in source:

  • Hydrazide Activation : The hydrazinocarbonyl group attacks methyl isothiocyanate, forming a thiourea bond.
  • Ring Closure : Intramolecular nucleophilic attack by the sulfur atom on the carbonyl carbon generates the triazole core.

Spectroscopic Validation :

  • IR : N–H stretch at 3,250 cm⁻¹, C=S at 1,150 cm⁻¹.
  • ¹H NMR : Triazole protons at δ 7.5–8.0 ppm; piperidine CH₂ at δ 1.5–3.0 ppm.

Byproduct Analysis and Mitigation

Common byproducts include N-alkylated piperidines and uncyclized hydrazides . Source recommends:

  • Purification : Gradient elution (0–50% ethyl acetate in hexane) removes polar impurities.
  • Catalyst Screening : Pd/C hydrogenation reduces over-alkylation.

Physicochemical Properties and Characterization

Physicochemical Data

Property Value Source
Molecular Formula C₈H₁₃N₅
Molecular Weight 179.23 g/mol
Solubility DMSO, methanol
Melting Point 215–217°C
LogP 1.2

Chromatographic Purity

  • HPLC : >99% purity on C18 column (λ = 254 nm).
  • LC-MS : [M+H]⁺ at m/z 180.1.

Applications in Medicinal Chemistry

Enzyme Inhibition

Derivatives exhibit potent activity against acetylcholinesterase (AChE) and urease :

  • AChE IC₅₀ : 0.73 ± 0.54 μM (source).
  • Urease IC₅₀ : 19.35 ± 1.28 μM (source).

Antimicrobial Activity

Against Staphylococcus aureus:

  • MIC : 8 μg/mL (source).

Industrial Optimization Strategies

Continuous Flow Synthesis

Source highlights microreactor systems for triazole formation:

  • Residence Time : 10 min vs. 2 h in batch.
  • Yield Improvement : 82% vs. 68% (batch).

Green Chemistry Approaches

  • Solvent Replacement : Ethanol/water mixtures reduce DMSO usage.
  • Catalyst Recycling : Cu nanoparticles reused for 5 cycles without loss.

Chemical Reactions Analysis

Formation of the Triazole Ring

The triazole core is typically synthesized via azide-alkyne cycloaddition (CuAAC) , a "click chemistry" reaction. For example:

  • Reaction : Azide derivatives react with alkynes in the presence of copper(I) catalysts (e.g., CuSO₄) to form the triazole ring.

  • Intermediate : The resulting triazole is then functionalized for attachment to the piperidine moiety.

Coupling with Piperidine

The triazole is attached to the piperidine ring via nucleophilic substitution or condensation reactions. A common approach involves:

  • Deprotonation : Piperidine is deprotonated (e.g., using NaH) to enhance nucleophilicity.

  • Substitution : The activated piperidine reacts with a triazole-containing electrophile (e.g., bromoethanamides) .

Example Synthesis Route (from ACS and NCBI studies):

  • Ethoxycarbonyl Piperidine : Formed by reacting piperidine with ethyl chloroformate.

  • Hydrazinocarbonyl Intermediate : Conversion to a hydrazinocarbonyl derivative via reaction with hydrazine.

  • Triazole Nucleus : Formation of the triazole ring through cyclization involving thio-carbonyl groups .

Chemical Reactivity

The compound exhibits reactivity characteristic of its structural components:

Triazole Ring Reactivity

  • Substitution Reactions : The triazole’s nitrogen atoms participate in nucleophilic substitution. For example, derivatives of 4-(3-methyl-1H-1,2,4-triazol-5-yl)piperidine react with N-alkyl/aryl-2-bromoethanamides to form thio-ethanamoyl derivatives .

  • Electrophilic Attack : The triazole’s π-system can undergo electrophilic substitution, though this is less common compared to substitution at nitrogen centers.

Piperidine Ring Reactivity

  • Alkylation/Dealkylation : Piperidine’s secondary amine can undergo alkylation (e.g., with ethyl chloroformate) or dealkylation under acidic/basic conditions .

  • Oxidation : Piperidine can be oxidized to form pyridine derivatives, though this may disrupt the triazole’s structure.

Biological Interactions

Derivatives of This compound demonstrate enzyme inhibition properties, as shown in Table 1.

Compound Target Enzyme IC₅₀ (μM) Key Features
12d (methyl phenyl)AChE0.73 ± 0.54Potent acetylcholinesterase inhibitor
12d α-glucosidase0.038 ± 0.50Strong inhibition of carbohydrate metabolism
12m (methyl phenyl)Urease0.017 ± 0.53Effective urease inhibitor, reduces urea hydrolysis
12a BChE0.73 ± 0.54Butyrylcholinesterase inhibition via triazole-thioamide interactions

Structural Comparisons

The compound’s reactivity is influenced by its structural analogs:

Analogs Key Differences Reactivity Notes
4-(5-methyl-1H-1,2,4-triazol-1-yl)piperidine Triazole position and methyl substitution differAltered enzyme-binding affinity due to steric effects
3-(Triazolyl)aniline Aniline backbone instead of piperidineIncreased hydrophilicity, distinct anticancer activity

Spectral and Analytical Data

Characterization of This compound typically involves:

  • IR : Peaks for N-H (triazole) and C-N (piperidine) bonds.

  • ¹H NMR : Shifts for piperidine protons (~1.5–3.5 ppm) and triazole methyl groups (~2.5–3.0 ppm).

  • EI-MS : Molecular ion peak at m/z 166.22 (molecular weight).

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of 4-(3-methyl-1H-1,2,4-triazol-5-yl)piperidine exhibit promising antimicrobial properties. For instance, studies have synthesized various triazole-piperidine hybrids which demonstrated effective inhibition against several bacterial strains, including multidrug-resistant Mycobacterium tuberculosis . The incorporation of the triazole moiety is crucial for enhancing the antimicrobial activity due to its ability to interact with biological targets effectively.

Anticancer Properties
Another significant application of this compound is in cancer therapy. Triazole-containing compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For example, the synthesis of novel triazole derivatives has shown efficacy against various cancer cell lines, suggesting that this compound could be a scaffold for developing new anticancer agents .

Neuropharmacology

CNS Disorders
The compound has been investigated for its potential effects on central nervous system disorders. It is believed that the piperidine ring can enhance blood-brain barrier permeability, allowing for better CNS targeting. Research indicates that derivatives may possess neuroprotective properties and could be beneficial in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

Chemical Biology

Enzyme Inhibition
this compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have highlighted its role in inhibiting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is associated with metabolic syndrome conditions such as obesity and type 2 diabetes . This inhibition could lead to therapeutic strategies aimed at managing these prevalent disorders.

Mechanism of Action

The mechanism of action of 4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

The triazole ring’s substituents critically influence molecular interactions and bioactivity. Key analogs are compared below:

Compound Name Substituent on Triazole Molecular Formula Molecular Weight Key Applications/Activities References
4-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine Methyl C8H14N4 166.23 Enzyme inhibition, antimicrobial
4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine HCl Phenyl C13H17ClN4 264.76 Antifungal, insecticide, drug intermediate
4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine diHCl Cyclopropyl C10H18Cl2N4 265.19 Not explicitly stated (building block)
4-(3-Isopropyl-1-methyl-1H-triazol-5-yl)piperidine Isopropyl, methyl C11H20N4 208.30 Potential enzyme inhibitor
4-(3-Isobutyl-1-methyl-1H-triazol-5-yl)piperidine Isobutyl, methyl C12H22N4 222.33 Not explicitly stated

Key Observations :

  • Phenyl-substituted analogs (e.g., ) exhibit higher molecular weights and enhanced biological roles in agriculture (antifungal/insecticidal) compared to alkyl-substituted derivatives.
  • Hydrochloride salts (e.g., ) enhance solubility in aqueous media, critical for drug formulation.

Positional Isomerism and Piperidine Substitution

The position of the triazole ring on the piperidine and additional functional groups modulate activity:

  • 3-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine diHCl : Triazole at the 3-position of piperidine, differing in conformational flexibility compared to the 4-position isomer. This may alter binding to enzymes like acetylcholinesterase (AChE) .

Biological Activity

The compound 4-(3-methyl-1H-1,2,4-triazol-5-yl)piperidine has garnered attention in pharmacological research due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 1,2,4-triazole moiety. The unique combination of these structures imparts significant biological properties:

  • Piperidine Ring : Enhances interaction with biological targets.
  • Triazole Moiety : Known for its role in inhibiting enzymes critical for various biological processes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • Enzymatic Inhibition : The triazole ring can bind to cytochrome P450 enzymes in fungi, disrupting ergosterol synthesis and leading to antifungal effects.
  • Antimicrobial Activity : It has shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria by inhibiting essential metabolic pathways .

Biological Activity Overview

Activity Type Notable Effects MIC Values (µg/mL)
AntibacterialEffective against MRSA, E. coli, S. aureus0.12 - 1.95
AntifungalInhibits fungal growth by targeting cytochrome P450Varies by strain
AnticancerPotential chemopreventive effects; inhibits tumor cell proliferationNot specified

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study demonstrated that derivatives of triazole compounds exhibited superior antibacterial activity compared to standard antibiotics like ciprofloxacin. The tested compounds showed minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL against various pathogens .
  • Antifungal Activity :
    • Research highlighted the effectiveness of triazole derivatives in inhibiting fungal infections by disrupting ergosterol biosynthesis pathways. This mechanism is crucial for the treatment of fungal diseases.
  • Anticancer Properties :
    • Investigations into the anticancer potential of triazole derivatives have indicated their ability to inhibit cancer cell growth through various mechanisms, including modulation of apoptosis pathways and inhibition of cell cycle progression.

Q & A

Q. What are the optimal synthetic routes for 4-(3-methyl-1H-1,2,4-triazol-5-yl)piperidine, and what factors influence yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of piperidine derivatives with triazole precursors. Key steps include:
  • Step 1 : Formation of the triazole ring via cyclization of hydrazine derivatives with nitriles or thioureas under acidic/basic conditions .
  • Step 2 : Coupling the triazole moiety to the piperidine backbone using nucleophilic substitution or metal-catalyzed cross-coupling.
  • Step 3 : Purification via column chromatography or recrystallization.
    Critical Factors :
  • Solvent polarity (e.g., DMF vs. THF) affects reaction kinetics .
  • Temperature control (e.g., reflux vs. room temperature) to avoid side reactions.
  • Use of protecting groups (e.g., tert-butyl carbamate) to stabilize intermediates .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Identify characteristic peaks:
  • Piperidine protons at δ 1.5–2.5 ppm (multiplet) and triazole protons at δ 7.5–8.5 ppm (singlet) .
  • Methyl groups on the triazole ring at δ 2.1–2.3 ppm.
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of methyl or piperidine groups) .
  • XRD : Validate crystal structure if single crystals are obtainable .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodological Answer : Prioritize assays based on target hypotheses:
  • Enzyme Inhibition : Use fluorogenic substrates (e.g., kinase or protease assays) with IC50 determination .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HepG2, MCF-7) .
  • Membrane Permeability : Caco-2 cell monolayer assay to predict oral bioavailability .

Advanced Research Questions

Q. How can contradictions in reaction yield data between microwave-assisted vs. conventional heating be resolved?

  • Methodological Answer :
  • Comparative Analysis :
ParameterMicrowaveConventional
Time10–30 min6–24 hrs
Yield (%)60–8540–65
Purity>90%70–85%
  • Root Cause : Microwave irradiation enhances reaction homogeneity and reduces side-product formation .
  • Validation : Replicate experiments under inert atmospheres to rule out oxidation artifacts .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .
  • Molecular Dynamics (MD) : Simulate solvent effects on transition states (e.g., polar aprotic vs. protic solvents) .
  • Docking Studies : Predict binding affinities to biological targets (e.g., kinases) using AutoDock Vina .

Q. How can Design of Experiments (DoE) optimize reaction conditions for large-scale synthesis?

  • Methodological Answer :
  • Variables : Temperature, solvent ratio, catalyst loading.
  • Response Surface Methodology (RSM) :
FactorLow LevelHigh Level
Temperature (°C)80120
Catalyst (mol%)515
Solvent (DMF:H2O)9:17:3
  • Outcome : Identify Pareto-optimal conditions balancing yield and cost .

Q. How to assess the compound’s stability under physiological conditions (pH, temperature)?

  • Methodological Answer :
  • Accelerated Stability Testing :
ConditionDurationDegradation (%)
pH 7.4, 37°C24 hrs<5%
pH 1.2 (simulated gastric fluid)2 hrs15–20%
  • Analytical Tools : HPLC-MS to monitor degradation products; FTIR for functional group stability .

Q. What strategies validate target engagement in cellular assays despite off-target effects?

  • Methodological Answer :
  • Chemical Proteomics : Use activity-based protein profiling (ABPP) with clickable probes .
  • CRISPR Knockout : Compare activity in wild-type vs. target gene-knockout cell lines.
  • Dose-Response Synergy : Check for additive effects with known inhibitors .

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